molecular formula C17H13Cl2F3N4O B4582264 N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide

N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide

Cat. No. B4582264
M. Wt: 417.2 g/mol
InChI Key: RIGJIQQVOWHPHH-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that involve complex structures, including pyrazole and pyridine moieties, which are known for their diverse chemical properties and biological activities. These compounds are often synthesized for research in medicinal chemistry and materials science.

Synthesis Analysis

Research by Arafat et al. (2022) on related bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing similar moieties demonstrates the complexity and variety of synthetic routes available for such compounds. Their work showcases the use of diverse reagents and conditions to achieve the desired structures, emphasizing the importance of synthesis design in accessing a wide range of chemical entities (Arafat, Khalifa, El‐Taweel, Ayyad, & Mohamed, 2022).

Molecular Structure Analysis

Narayana et al. (2016) explored the molecular conformations and hydrogen bonding in acetamides similar to the compound . Their findings reveal how subtle changes in molecular structure can influence the overall conformation and intermolecular interactions, leading to different crystalline structures and properties (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can vary widely based on the functional groups and overall structure. For instance, Boechat et al. (2011) describe the intermolecular interactions, including hydrogen bonding and π interactions, that influence the three-dimensional arrays of related compounds. These interactions are crucial for understanding the chemical reactivity and potential applications of these molecules (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Scientific Research Applications

Chloroacetamide Applications in Biological Systems

Chloroacetamide derivatives, similar in structure to the compound , have been studied for their potential as herbicides and their effects on fatty acid synthesis in algae. For instance, chloroacetamides like alachlor and metazachlor show selective herbicidal activity, affecting annual grasses and broad-leaved weeds in various crops. This highlights the potential utility of related compounds in agricultural chemistry and plant biology (Weisshaar & Böger, 1989).

Antimicrobial Activity

Research into heterocyclic compounds incorporating the antipyrine moiety, related structurally to the compound of interest, reveals their antimicrobial properties. These studies demonstrate the chemical versatility and potential applications of such compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). This finding opens avenues for further exploration in pharmaceutical chemistry, particularly in the synthesis of new drugs to combat resistant microbial strains.

Antitumor and Antioxidant Evaluation

Compounds featuring the chloroacetamide group have been evaluated for their antitumor and antioxidant activities. The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, for example, showcases the potential therapeutic applications of such molecules. Some of these compounds exhibited promising antitumor and antioxidant activities, suggesting their utility in developing new cancer treatments and antioxidant agents (Hamama, Gouda, Badr, & Zoorob, 2013).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2F3N4O/c1-8-6-10(17(20,21)22)14-9(2)25-26(16(14)23-8)7-13(27)24-12-5-3-4-11(18)15(12)19/h3-6H,7H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGJIQQVOWHPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide

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